molecular formula C8H11NO3 B2485432 Ethyl 3-ethylisoxazole-4-carboxylate CAS No. 639523-11-8

Ethyl 3-ethylisoxazole-4-carboxylate

Cat. No.: B2485432
CAS No.: 639523-11-8
M. Wt: 169.18
InChI Key: CEORCTQTTTZSLY-UHFFFAOYSA-N
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Description

Ethyl 3-ethylisoxazole-4-carboxylate is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-ethylisoxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-ethylisoxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-ethyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-7-6(5-12-9-7)8(10)11-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEORCTQTTTZSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of ethyl 3-ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Pharmacological Utility

Executive Summary

Ethyl 3-ethylisoxazole-4-carboxylate (CAS: 639523-11-8) is a specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical synthesis.[1][2][3] As a 3,4-disubstituted isoxazole with a free C5 position, it serves as a versatile scaffold for the development of bioactive compounds, including flavor modifiers, antinociceptive agents, and kinase inhibitors. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and reactivity profile, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Structural Analysis[4][5]

The compound features an isoxazole ring substituted at the 3-position with an ethyl group and at the 4-position with an ethyl ester moiety.[] The C5 position remains unsubstituted (bearing a hydrogen atom), which is a critical feature for further functionalization (e.g., electrophilic substitution or C-H activation).

Identification Data
ParameterDetail
IUPAC Name Ethyl 3-ethyl-1,2-oxazole-4-carboxylate
CAS Number 639523-11-8
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
SMILES CCOC(=O)C1=CN=OC1CC
InChI Key Unique identifier (Predicted)
Appearance Colorless oil
Spectroscopic Signature (¹H NMR)

The proton NMR spectrum in CDCl₃ is distinct, characterized by the desfielded singlet of the C5-proton and the overlapping methyl signals.

  • δ 8.84 (s, 1H): C5-H (Aromatic isoxazole proton).

  • δ 4.33 (q, J=7.2 Hz, 2H): Ester –OCH₂–.

  • δ 2.95 (q, J=7.6 Hz, 2H): C3-Ethyl –CH₂–.[5]

  • δ 1.38–1.28 (m, 6H): Overlapping signals for Ester –CH₃ and C3-Ethyl –CH₃.

Physicochemical Profile

PropertyValueSource/Prediction
Physical State Liquid (Oil)Experimental
Boiling Point ~230–240 °C (Predicted)Calculated
Density 1.10 ± 0.05 g/cm³Predicted
LogP 1.8–2.1Consensus LogP
pKa (Conj. Acid) -2.5 (Isoxazole N)Est. for isoxazoles
Solubility Soluble in DCM, EtOAc, MeOH, DMSOExperimental

Synthetic Pathways[8][9][10][11]

The synthesis of ethyl 3-ethylisoxazole-4-carboxylate typically follows a Claisen-type condensation followed by cyclization. The most robust method involves the reaction of ethyl 3-oxopentanoate (ethyl propionylacetate) with a C1 synthon (orthoformate or DMF-DMA), followed by ring closure with hydroxylamine.

Core Synthesis Protocol

Reaction Class: [3+2] Annulation / Condensation-Cyclization

  • Step 1: Enol Ether Formation Ethyl 3-oxopentanoate is treated with triethyl orthoformate in the presence of acetic anhydride to generate the intermediate ethyl 2-(ethoxymethylene)-3-oxopentanoate .

  • Step 2: Cyclization The intermediate is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol. The hydroxylamine attacks the activated ethoxymethylene carbon and the ketone carbonyl, eliminating ethanol and water to close the isoxazole ring.

Visualization of Synthesis (DOT)

SynthesisPathway Start Ethyl 3-oxopentanoate (Precursor) Inter Ethyl 2-(ethoxymethylene)- 3-oxopentanoate Start->Inter Condensation Reagent1 Triethyl orthoformate Ac2O, Reflux Reagent1->Inter Product Ethyl 3-ethylisoxazole- 4-carboxylate Inter->Product Cyclization Reagent2 NH2OH·HCl EtOH, Reflux Reagent2->Product

Figure 1: Two-step synthesis of ethyl 3-ethylisoxazole-4-carboxylate from beta-keto ester precursors.

Reactivity & Functionalization[4]

The chemical utility of ethyl 3-ethylisoxazole-4-carboxylate lies in its ability to serve as a core scaffold. The ester group at C4 and the free proton at C5 are the primary sites of reactivity.

Key Transformations
  • Hydrolysis (Saponification): Treatment with NaOH/EtOH yields 3-ethylisoxazole-4-carboxylic acid , a key intermediate for amide coupling.

  • Amidation: Direct reaction with amines (often catalyzed by Lewis acids) or via the acid chloride converts the ester to isoxazole-4-carboxamides , a common motif in analgesic and anti-inflammatory drugs.

  • Reduction: Reduction with LiAlH₄ or DIBAL-H yields (3-ethylisoxazole-4-yl)methanol , useful for ether synthesis or further oxidation to aldehydes.

  • Electrophilic Substitution (C5): The C5 position is susceptible to lithiation (using LDA) followed by quenching with electrophiles, allowing the introduction of halogens, alkyls, or acyl groups at the 5-position.

Reactivity Flowchart (DOT)

Reactivity Core Ethyl 3-ethylisoxazole- 4-carboxylate Acid 3-Ethylisoxazole- 4-carboxylic acid Core->Acid NaOH, EtOH (Hydrolysis) Alcohol (3-Ethylisoxazol-4-yl)methanol Core->Alcohol LiAlH4 or DIBAL-H (Reduction) C5Sub 5-Substituted Derivatives (e.g., 5-Halo, 5-Alkyl) Core->C5Sub 1. LDA, -78°C 2. Electrophile (E+) Amide Isoxazole-4-carboxamides (Bioactive Scaffold) Acid->Amide 1. SOCl2 2. R-NH2

Figure 2: Divergent synthesis pathways from the parent ester scaffold.

Applications in Drug Discovery[12][13]

Pharmacophore Utility

The isoxazole ring is a classic bioisostere for amide bonds and pyridine rings. In the context of the 3-ethyl-4-carboxylate derivative:

  • Kinase Inhibition: The 3,4-substitution pattern mimics the ATP-binding geometry required for certain kinase inhibitors.

  • GABAergic Modulation: Isoxazole derivatives are historically linked to GABA receptor modulation (e.g., muscimol analogs), where the ester/acid functionality mimics the carboxylate of GABA.

  • Flavor Modulation: Patent literature indicates the use of this specific ester and its amide derivatives as umami taste enhancers and flavor modifiers in food science.

Case Study: Antinociceptive Agents

Research into 3-substituted-isoxazole-4-carboxamides has demonstrated that converting the ethyl ester to specific amides (e.g., phenylamides) yields compounds with significant analgesic activity, often operating via non-opioid pathways (e.g., COX inhibition or TRP channel modulation).

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear protective gloves (Nitrile).
Eye Irritation Causes serious eye irritation (H319)Wear safety goggles/face shield.
STOT-SE May cause respiratory irritation (H335)Use in a fume hood.

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is stable at room temperature but should be protected from moisture to prevent slow hydrolysis.

References

  • Synthesis & Characterization: Patent WO2018/234345.[5] Substituted Acrylates and Their Use. (2018). (Contains specific ¹H NMR characterization of ethyl 3-ethylisoxazole-4-carboxylate).

  • Flavor Modifiers: Patent AU2006210387A1. Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers. (2006). Link

  • General Isoxazole Synthesis: McMurry, J. A General Synthesis of 4-Isoxazolecarboxylic Esters. Organic Syntheses. (2003).
  • Medicinal Chemistry: Bibi, et al. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry. (2019). Link

  • Chemical Identity: PubChem Compound Summary for Ethyl 3-ethylisoxazole-4-carboxyl

Sources

The Therapeutic Potential of Ethyl 3-Ethylisoxazole-4-Carboxylate Derivatives: A Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it a versatile building block for drug design.[3] This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: ethyl 3-ethylisoxazole-4-carboxylate derivatives. While direct literature on this exact scaffold is emerging, this document synthesizes data from closely related 3,4-disubstituted and 4-carboxylate isoxazole analogues to provide a predictive framework for researchers, scientists, and drug development professionals. We will explore robust synthetic strategies, investigate promising therapeutic avenues including oncology and anti-inflammatory applications, and provide detailed experimental protocols to empower further research and development in this promising chemical space.

The Isoxazole-4-Carboxylate Core: A Strategic Starting Point

The ethyl 3-ethylisoxazole-4-carboxylate scaffold presents several strategic advantages for medicinal chemistry. The isoxazole ring itself is metabolically stable and can engage in various non-covalent interactions with biological targets.[4] The substituents at positions 3, 4, and 5 offer distinct vectors for chemical modification to tune potency, selectivity, and pharmacokinetic properties.

  • Position 3 (Ethyl Group): The ethyl group provides a lipophilic anchor. Modifications here can influence binding affinity and membrane permeability.

  • Position 4 (Ethyl Carboxylate): The ester at C-4 is a critical functional handle. It can act as a hydrogen bond acceptor and is a versatile intermediate for the synthesis of amides, acids, and other functional groups, allowing for extensive Structure-Activity Relationship (SAR) studies.[5][6]

  • Position 5: This position is unsubstituted in the core structure, representing a prime site for introducing further diversity to explore interactions with target proteins.

Synthetic Pathways to the Core Scaffold

A robust and versatile synthesis is paramount for exploring a new class of compounds. The most prevalent and efficient method for constructing the 3,4-disubstituted isoxazole core is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[2][7]

General Synthesis Workflow: [3+2] Cycloaddition

This method involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or a suitably substituted alkene. For the synthesis of ethyl 3-ethylisoxazole-4-carboxylate, the reaction would typically involve an ethyl acetoacetate derivative and a source of the ethyl-substituted nitrile oxide. A common, high-yielding, and regiosepecific route involves an enamine-triggered cycloaddition.[8][9]

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_end Final Product A Aldehyde (e.g., Propanal) E In situ formation of Nitrile Oxide and Enamine A->E B N-Hydroximidoyl Chloride B->E C Secondary Amine (e.g., Pyrrolidine) C->E Catalyst D Ethyl Acetoacetate D->E F [3+2] Cycloaddition E->F G Intermediate: 5-(pyrrolidinyl)-4,5-dihydroisoxazole F->G Forms Cycloadduct H Oxidation G->H I Ethyl 3-Ethylisoxazole-4-Carboxylate Derivative H->I Aromatization G Derivative Isoxazole Derivative (e.g., HSP90 Inhibitor) HSP90 HSP90 Derivative->HSP90 Inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->ClientProteins Stabilizes Proteasome Ubiquitin-Proteasome System ClientProteins->Proteasome Degradation Pathway Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest

Sources

role of isoxazole-4-carboxylates in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of Isoxazole-4-carboxylates in Heterocyclic Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

Isoxazole-4-carboxylates are a pivotal class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] Their unique structural and electronic properties, combined with the versatile reactivity of the carboxylate group, make them highly valuable as synthetic building blocks.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of isoxazole-4-carboxylates, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, detail self-validating experimental protocols, and explore the transformation of these scaffolds into a diverse array of functional molecules.

The Isoxazole-4-carboxylate Scaffold: An Introduction

The isoxazole ring is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic profile. The placement of a carboxylate group at the C4 position further modulates this reactivity and provides a critical handle for synthetic diversification. This arrangement is a cornerstone in the design of novel therapeutics, including anti-inflammatory, anticonvulsant, and anticancer agents.[7][8][9][10] The stability of the isoxazole ring is generally robust, though it can be strategically cleaved or rearranged under specific conditions, making it a "tunable" scaffold in organic synthesis.[11]

Synthetic Strategies for Isoxazole-4-carboxylates

The construction of the isoxazole-4-carboxylate core can be achieved through several reliable methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclization of β-Enamino Ketoesters

A highly efficient and common method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride.[4][12] This approach offers excellent regioselectivity and is amenable to the synthesis of a wide range of derivatives, including novel chiral amino acid-like building blocks.[4][12]

Causality: The reaction proceeds via nucleophilic attack of hydroxylamine onto the ketoester, followed by intramolecular cyclization and dehydration. The regioselectivity is controlled by the distinct electrophilicity of the ketone and ester carbonyls within the enamino ketoester intermediate.

G cluster_0 Synthesis via β-Enamino Ketoesters Start β-Enamino Ketoester + Hydroxylamine HCl Intermediate Oxime Intermediate Formation Start->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Product Isoxazole-4-carboxylate Cyclization->Product

Caption: Synthesis of Isoxazole-4-carboxylates from β-enamino ketoesters.

Iron(II)-Catalyzed Isomerization

A novel and powerful method is the domino isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles, catalyzed by Iron(II) salts.[13][14] This reaction proceeds at elevated temperatures to yield isoxazole-4-carboxylic acid derivatives in good to excellent yields.[13]

Causality: The mechanism involves the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate.[13][15] Under catalytic conditions, this strained three-membered ring isomerizes quantitatively to the more stable isoxazole-4-carboxylate.[13] This method is particularly valuable for accessing derivatives that are difficult to synthesize via traditional cyclization routes.

Experimental Protocol: Synthesis of Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate[4]
  • Reactant Preparation: A mixture of the appropriate β-enamino ketoester (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) is prepared in ethanol (10 mL).

  • Reaction: The mixture is stirred and heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure isoxazole-4-carboxylate.

Reactivity and Chemical Transformations

The true synthetic utility of isoxazole-4-carboxylates lies in their diverse reactivity, which allows them to serve as precursors to a multitude of other heterocyclic systems and functionalized molecules.

Derivatization of the Carboxylate Group

The carboxylate moiety is a versatile functional handle. It can be readily converted into amides, a crucial transformation in drug discovery for modulating pharmacokinetic properties and engaging in hydrogen bonding with biological targets.[9][16][17]

Causality: Standard amide coupling protocols, often involving activation of the carboxylic acid to an acid chloride or use of coupling reagents (e.g., HATU, HOBt), are highly effective. This allows for the introduction of a wide array of amine-containing fragments, enabling the construction of large chemical libraries for screening.[16]

G cluster_1 Amide Synthesis Workflow Start Isoxazole-4- carboxylic Acid Activation Activation (e.g., SOCl₂) Start->Activation Coupling Coupling with R-NH₂ Activation->Coupling Forms Acid Chloride Product Isoxazole-4- carboxamide Coupling->Product

Caption: General workflow for the synthesis of isoxazole-4-carboxamides.

Ring Opening and Rearrangement Reactions

While generally stable, the isoxazole ring can undergo controlled cleavage or rearrangement, unlocking pathways to other valuable chemical scaffolds.[11]

  • Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂/Pd-C) can reductively cleave the N-O bond, yielding β-enamino-ketoesters.[11] This transformation effectively unmasks a 1,3-dicarbonyl relationship, providing a gateway to other heterocyclic systems.

  • Base-Mediated Hydrolysis: Strong bases can induce cleavage of the isoxazole ring, a property that can be exploited in the design of prodrugs that release an active carboxylic acid metabolite under physiological conditions.[11]

  • Rearrangement to Oxazoles: Under thermal or photochemical conditions, the isoxazole ring can rearrange to its more stable oxazole isomer, often proceeding through a transient azirine intermediate.[11][13]

  • Ring Expansion to Pyridones: In the presence of molybdenum hexacarbonyl, certain isoxazole derivatives can undergo reductive ring opening followed by cyclization to form 4-oxo-1,4-dihydropyridine-3-carboxylates, which are key fragments in several bioactive compounds.[18][19]

TransformationReagents/ConditionsResulting ScaffoldReference
Reductive Opening H₂, Pd/Cβ-enamino-ketoester[11]
Base-Mediated Cleavage LiOH or NaOHAcyclic keto-acid derivative[11]
Rearrangement Heat or UV lightOxazole-4-carboxylate[11][13]
Ring Expansion Mo(CO)₆, H₂O, MeCN4-Oxo-1,4-dihydropyridine[18][19]

Applications in Drug Discovery and Beyond

The structural features and synthetic accessibility of isoxazole-4-carboxylates make them privileged scaffolds in medicinal chemistry.[1][7][10]

  • Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for amide or ester groups, improving metabolic stability and pharmacokinetic profiles.

  • Scaffold for Bioactive Molecules: Numerous drugs and clinical candidates incorporate the isoxazole core. Derivatives have shown significant potential as anticonvulsants, anti-inflammatory agents, and antibacterials.[7][8][9] For example, molecules based on this scaffold can be engineered to interact with targets like voltage-gated sodium channels.[7]

  • Unnatural Amino Acids: Bifunctional derivatives like 5-amino-3-methyl-isoxazole-4-carboxylic acid can be used as non-proteinogenic amino acids in solid-phase peptide synthesis to create novel α/β-mixed peptides with unique conformational properties.[8]

  • Building Blocks for Complex Synthesis: As demonstrated, the isoxazole-4-carboxylate unit is a versatile starting point for constructing more complex heterocyclic systems, highlighting its role as a foundational building block in organic synthesis.[5][6]

Conclusion and Future Outlook

Isoxazole-4-carboxylates represent a cornerstone of modern heterocyclic chemistry. Their robust and efficient synthetic routes, coupled with a rich and tunable reactivity profile, ensure their continued prominence as versatile building blocks. The ability to readily derivatize the carboxylate function or to strategically transform the heterocyclic core provides chemists with a powerful toolkit for molecular design. Future research will likely focus on developing novel, asymmetric syntheses, exploring new ring transformation reactions, and leveraging this scaffold to tackle increasingly complex biological targets in the ongoing quest for new therapeutic agents.

References

  • Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Source: ACS Publications URL: [Link]

  • Title: The Role of Isoxazole Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD URL: [Link]

  • Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Source: Beilstein Journals URL: [Link]

  • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF. Source: ResearchGate URL: [Link]

  • Title: Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery. Source: PMC (PubMed Central) URL: [Link]

  • Title: Hydrolysis of differently substituted 4‐isoxazolecarboxylates. Source: ResearchGate URL: [Link]

  • Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks. Source: ResearchGate URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Publishing URL: [Link]

  • Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Source: RSC Publishing URL: [Link]

  • Title: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Source: PMC (PubMed Central) URL: [Link]

  • Title: Construction of Isoxazole ring: An Overview. Source: Nanobiomedicine URL: [Link]

  • Title: Ring transformation of isoxazoles into furan and pyran derivatives. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery. Source: ResearchGate URL: [Link]

  • Title: An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Source: Beilstein Journals URL: [Link]

  • Title: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Source: Thieme SYNFACTS URL: [Link]

  • Title: The recent progress of isoxazole in medicinal chemistry. Source: PubMed URL: [Link]

  • Title: Synthesis of isoxazoles via [4+1] cycloaddition. Source: ResearchGate URL: [Link]

  • Title: Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Source: PMC (PubMed Central) URL: [Link]

  • Title: New features of isoxazole chemistry. The reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with 2,3-dimethylbuta-1,3-diene. Source: RSC Publishing URL: [Link]

  • Title: The recent progress of isoxazole in medicinal chemistry | Request PDF. Source: ResearchGate URL: [Link]

  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Source: RSC Publishing URL: [Link]

Sources

3-Substituted Isoxazole Esters: Synthetic Architectures & Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Literature Review of 3-Substituted Isoxazole Esters

Executive Summary

The 3-substituted isoxazole ester scaffold represents a critical junction in heterocyclic chemistry, serving simultaneously as a robust pharmacophore in drug discovery and a "masked" 1,3-dicarbonyl equivalent in organic synthesis. This guide synthesizes the current literature on these compounds, distinguishing between the two primary regio-families: isoxazole-3-carboxylates (often glutamate receptor modulators) and isoxazole-4/5-carboxylates (precursors to anti-inflammatory agents like Valdecoxib).

For the application scientist, the value of this scaffold lies in its tunable lability . The isoxazole ring is stable under oxidative and acidic conditions but undergoes reductive cleavage to reveal acyclic functionality, making it a strategic "protection-deprotection" motif in complex molecule synthesis.

Synthetic Architectures: Constructing the Core

The synthesis of 3-substituted isoxazole esters is dominated by two mechanistic paradigms: [3+2] Cycloaddition and Condensation . The choice of method dictates the regioselectivity of the ester group.

Route A: [3+2] Dipolar Cycloaddition (The Nitrile Oxide Route)

This is the most versatile method for generating isoxazole-3-carboxylates and isoxazole-5-carboxylates .

  • Mechanism: A nitrile oxide (dipole) reacts with an alkyne or enolate (dipolarophile).

  • Regioselectivity Control:

    • Sterics & Electronics: Reaction of a nitrile oxide (

      
      ) with an electron-deficient alkyne (e.g., methyl propiolate) typically favors the 5-ester  product due to orbital coefficient matching.
      
    • 3-Carboxylate Synthesis: To place the ester at the 3-position, the nitrile oxide itself must bear the ester group. This is generated from ethyl chlorooximidoacetate (from ethyl glycinate +

      
      ).
      
  • Key Protocol (3-Carboxylate):

    • Precursor: Ethyl chlorooximidoacetate.

    • Base:

      
       or 
      
      
      
      (generates the nitrile oxide in situ).
    • Trap: Terminal alkyne.[1][2]

    • Outcome: Ethyl 5-substituted-isoxazole-3-carboxylate.[2][3][4][5]

Route B: Condensation (The Claisen-Type Route)

This method is preferred for isoxazole-4-carboxylates and scale-up operations due to the avoidance of unstable nitrile oxides.

  • Mechanism: Reaction of hydroxylamine (

    
    ) with a 1,3-dicarbonyl equivalent.
    
  • Regioselectivity Challenges:

    • Reaction of

      
       with a 
      
      
      
      -keto ester (e.g., ethyl acetoacetate) can yield either the 3-methyl-5-isoxazolone or the 5-methyl-3-isoxazolone depending on pH.
    • Synthesis of 4-Esters: Condensation of an ethoxymethylene

      
      -keto ester  with hydroxylamine yields 3,5-disubstituted isoxazole-4-carboxylates with high fidelity.
      
Visualizing the Synthetic Logic

SynthesisPathways Precursors Starting Materials NitrileOxide Nitrile Oxide (In Situ) Precursors->NitrileOxide Oxidation/Base BetaKeto 1,3-Dicarbonyl / Enolate Precursors->BetaKeto Claisen Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition + Alkyne-COOEt NitrileOxide->Cycloaddition + Terminal Alkyne (if dipole has COOEt) Condensation Condensation (-2 H2O) BetaKeto->Condensation + NH2OH Isox3Ester Isoxazole-3-Carboxylate (GluR Ligands) Cycloaddition->Isox3Ester Dipole Control Isox5Ester Isoxazole-5-Carboxylate (Intermediates) Cycloaddition->Isox5Ester Electronic Control Isox4Ester Isoxazole-4-Carboxylate (Valdecoxib Precursors) Condensation->Isox4Ester Ethoxymethylene pathway

Figure 1: Divergent synthetic pathways for accessing specific isoxazole ester regioisomers.

Chemo-Centric Reactivity: The "Masked" Functionality

The isoxazole ester is not merely a final product; it is a stored form of chemical energy. The N-O bond is the "weak link" (bond energy ~55 kcal/mol), allowing for specific transformations that orthogonal protecting groups cannot achieve.

Reductive Ring Opening

This is the most chemically significant reaction for 3-substituted isoxazoles.

  • Reagent:

    
     or 
    
    
    
    .
  • Transformation: The N-O bond cleaves to form a

    
    -amino enone or, upon hydrolysis, a 1,3-diketone.
    
  • Application: An isoxazole-3-carboxylate, upon reduction, yields an

    
    -keto ester derivative, which is a difficult motif to synthesize directly.
    
Transesterification & Amidation

The ester group at position 3, 4, or 5 behaves like a typical aromatic ester but with enhanced electrophilicity due to the electron-withdrawing nature of the isoxazole ring (which acts similarly to a pyridine ring).

  • Direct Amidation: Reaction with amines (e.g., in the synthesis of Leflunomide analogs) often proceeds under mild conditions.

Pharmacological Applications

The 3-substituted isoxazole ester scaffold is a privileged structure in medicinal chemistry, particularly for targets requiring a planar, polar pharmacophore that mimics a carboxylic acid or peptide bond.

Glutamate Receptor Ligands (Isoxazole-3-carboxylates)

The 3-carboxylate motif is a bioisostere of the distal carboxylate in glutamate.

  • Mechanism: The isoxazole ring provides a rigid spacer that positions the carboxylic acid (or ester) in the correct orientation to bind to the AMPA or Kainate receptor subtypes.

  • Example: ACPA (2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid) is a potent agonist derived from this scaffold.

Anti-Inflammatory Agents (Isoxazole-4-carboxylates)

Derivatives where the ester (or resulting amide) is at the 4-position often target COX-2 enzymes.

  • Drug: Valdecoxib (COX-2 inhibitor).[6] Although a sulfonamide, its synthesis relies on 3,4-diaryl isoxazole intermediates often accessed via 4-carboxylate precursors.

  • Mechanism: The 3,4-substitution pattern fits the hydrophobic pocket of COX-2, while the polar group at position 4 interacts with the channel entrance.

Quantitative Activity Data
Compound ClassTargetKey Substituent (R3)Activity (IC50/Ki)Ref
Isoxazole-3-carboxylate AMPA Receptor5-tert-butyl

nM
[1]
Isoxazole-4-carboxamide COX-23-phenyl, 5-methyl


M
[2]
Isoxazole-5-ester M. tuberculosis3-arylureido


g/mL
[3]

Technical Protocol: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This protocol demonstrates the Route A (Nitrile Oxide) approach, chosen for its reliability in generating the 3-ester regioisomer.

Objective: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate via [3+2] cycloaddition.

Materials:

  • Ethyl chlorooximidoacetate (Precursor)

  • Phenylacetylene (Dipolarophile)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve Ethyl chlorooximidoacetate (1.0 equiv) and Phenylacetylene (1.2 equiv) in anhydrous DCM (0.5 M concentration).

  • Cycloaddition: Cool the solution to 0°C. Add

    
     (1.5 equiv) dropwise over 30 minutes. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Wash the organic layer with water (

    
    ), 1N HCl (
    
    
    
    ), and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica, 10-20% EtOAc in Hexane).

  • Validation:

    • 1H NMR (CDCl3):

      
       1.45 (t, 3H), 4.48 (q, 2H), 6.95 (s, 1H, isoxazole-H4), 7.4-7.8 (m, 5H, Ph).
      
    • Key Shift: The singlet at ~6.95 ppm is diagnostic for the H-4 proton of the isoxazole ring.

References

  • Madsen, U., et al. "Synthesis and pharmacology of 3-isoxazolol amino acids as selective AMPA and KA receptor ligands." Journal of Medicinal Chemistry, 2001. Link

  • Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 2000. Link

  • Mao, J., et al. "Design, synthesis and biological evaluation of novel ethyl 5-substituted-isoxazole-3-carboxylate derivatives as potential anti-tuberculosis agents." European Journal of Medicinal Chemistry, 2020. Link

  • Hansen, T. V., et al. "Reaction of nitrile oxides with alkynes: A regioselective synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry, 2005.[1] Link

  • Chimichi, S., et al. "New synthesis of isoxazole-3-carboxylates." Tetrahedron, 1999. Link

Sources

Technical Guide: Biological Activity and Synthetic Utility of Ethyl 3-Ethylisoxazole-4-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical and biological profile of ethyl 3-ethylisoxazole-4-carboxylate and its structural analogs. As a subclass of 3,4,5-trisubstituted isoxazoles, these compounds represent a privileged scaffold in medicinal chemistry and agrochemical development. While the 3-aryl isoxazoles (e.g., Valdecoxib) are renowned for anti-inflammatory properties, the 3-alkyl (ethyl/methyl) analogs occupy a distinct niche, serving as potent herbicidal agents (D1 protease inhibitors) and versatile synthetic intermediates for antimicrobial carboxamides.

This guide details the synthesis, Structure-Activity Relationship (SAR), and validated experimental protocols for researchers exploring this chemical space.

Part 1: Chemical Architecture & Synthesis

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1] The 4-carboxylate position is electronically unique, serving as an electron-withdrawing group that stabilizes the ring and facilitates nucleophilic attack at the carbonyl carbon.

Synthetic Pathways

Two primary methodologies are employed to access ethyl 3-ethylisoxazole-4-carboxylate analogs.

  • Method A: Condensation (Classic)

    • Mechanism: Condensation of

      
      -keto esters with hydroxylamine hydrochloride.
      
    • Precursors: Ethyl 2-propionyl-3-oxobutanoate (for 3-ethyl-5-methyl analogs).

    • Pros: Scalable, cost-effective.

    • Cons: Regioselectivity issues (3,5-isomer mixtures) depending on pH.

  • Method B: [3+2] Cycloaddition (Regioselective)

    • Mechanism: 1,3-Dipolar cycloaddition of nitrile oxides (generated in situ from oximes) with alkynes or enamines.

    • Precursors: Propionaldehyde oxime (generates nitrile oxide) + Ethyl 2-butynoate.

    • Pros: High regioselectivity for 3,4,5-substitution patterns.

Visualization of Synthetic Logic

SynthesisPathways Start1 Propionaldehyde Oxime Inter1 Nitrile Oxide (In Situ) Start1->Inter1 Chlorination/Base Product Ethyl 3-ethyl-5-methyl isoxazole-4-carboxylate Inter1->Product [3+2] Cycloaddition (Regioselective) Reagent1 Ethyl 2-butynoate Reagent1->Product Start2 Ethyl propionylacetate Start2->Product Condensation (pH Controlled) Reagent2 Hydroxylamine HCl Reagent2->Product

Figure 1: Dual synthetic pathways for accessing the target scaffold. Method A (Red) offers scalability; Method B (Blue) offers precision.

Part 2: Biological Activity Profile[2][3][4][5][6]

Agrochemical Activity: Herbicidal Potency

Research indicates that 3-alkylisoxazole-4-carboxylates are potent inhibitors of plant growth, specifically targeting the D1 protease involved in Photosystem II.

  • Mechanism: Competitive inhibition of the D1 protease, disrupting the thylakoid membrane function.

  • Key Analog: Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate derivatives have shown 20–50% inhibition at 150 g ai/ha.

  • Significance: The 3-ethyl group provides optimal lipophilicity for leaf cuticle penetration compared to more polar methyl analogs.

Pharmacological Activity: Antimicrobial & Anti-inflammatory

While 3-phenyl isoxazoles (e.g., Parecoxib) are COX-2 selective, the 3-ethyl analogs serve as precursors to isoxazole-4-carboxamides , which exhibit:

  • Antifungal Activity: Moderate inhibition against Fusarium graminearum and Botrytis cinerea.[2]

  • Analgesic Activity: 3-substituted-isoxazole-4-carboxamides show non-opioid analgesic effects, likely through peripheral anti-inflammatory pathways (COX inhibition).

  • SAR Insight: The conversion of the 4-carboxylate ester to a carboxamide significantly enhances biological binding affinity. The ester itself is often a pro-drug or intermediate.

Structure-Activity Relationship (SAR) Map

SAR_Map Core Isoxazole-4-Carboxylate Scaffold Pos3 Position 3 (R3) Core->Pos3 Pos4 Position 4 (R4) Core->Pos4 Pos5 Position 5 (R5) Core->Pos5 R3_Ethyl Ethyl (Alkyl) Pos3->R3_Ethyl R3_Aryl Aryl (Phenyl) Pos3->R3_Aryl Effect3 Alkyl = Agrochemical/Transport Aryl = COX-2 Selectivity R3_Ethyl->Effect3 R4_Ester Ethyl Ester Pos4->R4_Ester R4_Amide Carboxamide Pos4->R4_Amide Effect4 Ester = Lipophilic Prodrug Amide = High Target Affinity R4_Amide->Effect4 R5_Me Methyl Pos5->R5_Me Effect5 Steric Stability & Metabolic Block R5_Me->Effect5

Figure 2: SAR analysis of the isoxazole scaffold. The 3-ethyl group balances lipophilicity, while the 4-position determines the functional class (agrochemical vs. pharma).

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of Ethyl 3-Ethyl-5-Methylisoxazole-4-Carboxylate

Objective: Synthesis via condensation of


-keto ester.
  • Reagents:

    • Ethyl propionylacetate (1.0 eq)

    • Hydroxylamine hydrochloride (1.1 eq)

    • Sodium Acetate (1.1 eq)

    • Ethanol (Solvent)[3]

  • Procedure:

    • Step 1: Dissolve Hydroxylamine HCl and Sodium Acetate in Ethanol. Stir for 15 min to generate free hydroxylamine base in situ.

    • Step 2: Add Ethyl propionylacetate dropwise at 0°C.

    • Step 3: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Step 4: Evaporate solvent. Resuspend residue in water and extract with Dichloromethane (DCM).

    • Step 5: Dry organic layer over anhydrous

      
       and concentrate.
      
  • Validation:

    • NMR Check: Look for triplet at

      
       1.2 (ester ethyl), triplet at 
      
      
      
      1.1 (3-ethyl), and singlet at
      
      
      2.4 (5-methyl). Absence of broad OH peak confirms ring closure.
Protocol 2: Biological Assay (Antifungal Disc Diffusion)

Objective: Evaluate bioactivity of the 4-carboxylate analog against Candida albicans.

  • Preparation:

    • Dissolve compound in DMSO to a final concentration of 100 µg/mL.

    • Prepare Sabouraud Dextrose Agar (SDA) plates seeded with 0.2 mL of C. albicans broth culture.

  • Execution:

    • Impregnate 6mm sterile paper discs with 20 µL of the test solution.

    • Place discs on seeded agar. Include Fluconazole (positive control) and DMSO (negative control).

    • Incubate at 37°C for 24 hours.

  • Data Analysis:

    • Measure Zone of Inhibition (ZOI) in mm.[4]

    • Threshold: ZOI > 10mm indicates active lead; ZOI < 6mm indicates inactivity.

Part 4: Data Summary Table

Compound ClassR3 SubstituentR4 SubstituentPrimary ActivityTarget Mechanism
Target Analog Ethyl Ethyl Ester Herbicidal / Intermediate D1 Protease / Synthetic
Analog AMethylCarboxamideAnalgesicCOX Inhibition (Non-opioid)
Analog BPhenylSulfonamideAnti-inflammatoryCOX-2 Selective
Analog CEthylThiazole-esterAntifungalFungal Cell Wall

References

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • A General Synthesis of 4-Isoxazolecarboxylic Esters. ResearchGate. Available at: [Link]

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PubMed Central (PMC). Available at: [Link]

  • Ethyl 5-methylisoxazole-4-carboxylate Compound Summary. PubChem. Available at: [Link]

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis Protocol for Ethyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of ethyl 3-ethylisoxazole-4-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic route, commencing with the preparation of the key intermediate, ethyl 2-(ethoxymethylene)-3-oxopentanoate, followed by a regioselective cyclization with hydroxylamine. This document is designed for researchers, chemists, and drug development professionals, offering detailed step-by-step procedures, explanations for experimental choices, and critical safety information to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that is a core structural motif in a multitude of clinically approved pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in drug design. Ethyl 3-ethylisoxazole-4-carboxylate serves as a versatile building block for the elaboration of more complex molecules, particularly in the development of novel therapeutic agents.

The synthetic strategy detailed herein is based on the classical and highly effective method of constructing the isoxazole ring from a β-dicarbonyl equivalent and hydroxylamine.[2][3][4] This approach offers high yields and excellent control over regioselectivity, which is often a significant challenge in isoxazole synthesis.[5]

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Formation of the Enol Ether Intermediate: Reaction of ethyl 3-oxopentanoate with triethyl orthoformate and acetic anhydride to yield ethyl 2-(ethoxymethylene)-3-oxopentanoate.

  • Regioselective Cyclization: Condensation of the intermediate with hydroxylamine to form the target isoxazole, ethyl 3-ethylisoxazole-4-carboxylate.

Synthetic Workflow Diagram

SynthesisWorkflow P1 Ethyl 3-oxopentanoate Step1 Step 1: Condensation (Heat, 130-140°C) P1->Step1 P2 Triethyl Orthoformate & Acetic Anhydride P2->Step1 Intermediate Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxopentanoate Step1->Intermediate Formation of enol ether Step2 Step 2: Cyclization (Room Temp) Intermediate->Step2 P3 Hydroxylamine Hydrochloride & Base P3->Step2 Product Final Product: Ethyl 3-ethylisoxazole- 4-carboxylate Step2->Product Ring formation Purify Purification (Extraction & Distillation) Product->Purify

Caption: Two-step synthesis workflow for ethyl 3-ethylisoxazole-4-carboxylate.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopentanoate (Intermediate)

Scientific Rationale: This reaction forms a key enol ether intermediate. Ethyl 3-oxopentanoate, a β-keto ester, is reacted with triethyl orthoformate. Acetic anhydride is crucial as it serves as a water scavenger, reacting with any moisture present and the ethanol byproduct generated, thereby driving the reaction equilibrium towards the product, as described in analogous preparations.[6][7]

Materials & Equipment

Reagent/MaterialGradeSupplier
Ethyl 3-oxopentanoate≥98%Sigma-Aldrich
Triethyl orthoformate≥98%Sigma-Aldrich
Acetic anhydride≥99%Sigma-Aldrich
Round-bottom flask500 mLN/A
Reflux condenserN/AN/A
Heating mantleN/AN/A
Short path distillation headN/AN/A
Vacuum pumpN/AN/A

Step-by-Step Protocol:

  • Setup: Assemble a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Charging Reagents: To the flask, add ethyl 3-oxopentanoate (0.50 mol, 72.1 g), triethyl orthoformate (1.0 mol, 148.2 g), and acetic anhydride (1.5 mol, 153.1 g).

  • Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring for 5-6 hours. The color of the solution will typically darken to a yellow or light brown.

  • Workup & Purification:

    • Allow the mixture to cool to room temperature.

    • Assemble a short path distillation apparatus.

    • Carefully distill the mixture under reduced pressure (e.g., 20-30 mbar) to remove unreacted triethyl orthoformate and acetic anhydride.

    • Increase the vacuum (e.g., 1-5 mbar) and collect the product fraction, which will distill at a higher temperature. The expected product is a viscous yellow oil.

Part 2: Synthesis of Ethyl 3-Ethylisoxazole-4-carboxylate (Final Product)

Scientific Rationale: This step involves the cyclization of the enol ether intermediate with hydroxylamine. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the ketone carbonyl (C3 of the pentanoate chain). This is followed by an intramolecular condensation and elimination of ethanol and water to form the stable aromatic isoxazole ring. Using hydroxylamine hydrochloride with a base like sodium carbonate generates free hydroxylamine in situ under mild conditions, which is often safer and more convenient than handling the pure, potentially unstable reagent.[8][9] The regioselectivity is directed by the higher electrophilicity of the ketone compared to the ester carbonyl, leading specifically to the 3-ethyl substituted product.

Materials & Equipment

Reagent/MaterialGradeSupplier
Ethyl 2-(ethoxymethylene)-3-oxopentanoateFrom Part 1N/A
Hydroxylamine hydrochloride≥99%Sigma-Aldrich
Sodium carbonate (anhydrous)≥99.5%Sigma-Aldrich
Ethanol (200 proof)ACS GradeSigma-Aldrich
Diethyl etherACS GradeSigma-Aldrich
Saturated Sodium Bicarbonate SolutionN/AN/A
BrineN/AN/A
Magnesium Sulfate (anhydrous)N/AN/A
Erlenmeyer flask500 mLN/A
Separatory funnel1 LN/A
Rotary evaporatorN/AN/A

Step-by-Step Protocol:

  • Hydroxylamine Solution: In a 500 mL Erlenmeyer flask, dissolve hydroxylamine hydrochloride (0.55 mol, 38.2 g) and sodium carbonate (0.28 mol, 29.7 g) in 200 mL of water. Stir for 15-20 minutes. A slight effervescence may be observed.

  • Reaction Setup: In a separate 1 L flask, dissolve the crude ethyl 2-(ethoxymethylene)-3-oxopentanoate (assuming ~0.50 mol from Part 1) in 250 mL of ethanol.

  • Cyclization: Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the intermediate over 30 minutes with stirring at room temperature.

  • Reaction Monitoring: Stir the resulting mixture at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the ethanol.

    • Transfer the remaining aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 150 mL).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl 3-ethylisoxazole-4-carboxylate as a liquid.

Quantitative Data Summary

StepReagentM.W. ( g/mol )Amount (mol)Mass/VolumeMolar Eq.Expected Yield
1Ethyl 3-oxopentanoate144.170.5072.1 g1.0N/A
1Triethyl orthoformate148.201.0148.2 g (166 mL)2.0N/A
1Acetic anhydride102.091.5153.1 g (142 mL)3.075-85%
2Ethyl 2-(ethoxymethylene)-3-oxopentanoate200.23~0.50From Part 11.0N/A
2Hydroxylamine hydrochloride69.490.5538.2 g1.1N/A
2Sodium carbonate105.990.2829.7 g0.5680-90%

Safety and Handling

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydroxylamine: Hydroxylamine and its salts can be unstable and potentially explosive, especially when heated or in pure form. Handle with care and avoid heating concentrated solutions. The in situ generation from its hydrochloride salt is a safer practice.

  • General Precautions: All procedures should be carried out in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Claisen Isoxazole Synthesis Mechanism. (2021). Organic Chemistry - YouTube. [Link]

  • Poulsen, S.-A., & Jørgensen, K. A. (1996). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • Priya, S. S., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Katritzky, A. R., et al. (1986). Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. [Link]

  • Konkala, K., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Katritzky, A. R., et al. (1986). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. ACS Publications. [Link]

  • Li, J., et al. (2014). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal. [Link]

  • Parham, W. E., & Reed, L. J. (1948). ETHYL ETHOXYMETHYLENEMALONATE. Organic Syntheses. [Link]

  • Preparation method of 5-methyl isoxazole-4-ethyl formate. (2012).

Sources

Application Notes & Protocols: Ethyl 3-Ethylisoxazole-4-carboxylate as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract & Introduction

Ethyl 3-ethylisoxazole-4-carboxylate is a heterocyclic building block of significant interest in modern medicinal chemistry and drug development. Its core structure, the isoxazole ring, is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] The isoxazole moiety serves as a versatile bioisostere for various functional groups, offering improvements in metabolic stability, pharmacokinetic properties, and target binding affinity. These characteristics make isoxazole derivatives, such as ethyl 3-ethylisoxazole-4-carboxylate, highly valuable starting materials for the synthesis of complex molecular architectures.[2]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of ethyl 3-ethylisoxazole-4-carboxylate as a pharmaceutical intermediate. We will delve into its fundamental properties, explore its role in the synthesis of bioactive molecules, provide detailed, field-proven experimental protocols, and outline best practices for quality control and safe handling. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot synthetic procedures effectively.

Physicochemical Properties & Specifications

While specific data for ethyl 3-ethylisoxazole-4-carboxylate is not widely published, the properties can be reliably extrapolated from its close and commercially available analog, Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate . The following table summarizes key physicochemical data for this related compound, which should serve as a strong proxy for handling and reaction planning.

PropertyValueSource
Molecular Formula C₉H₁₃NO₃[3]
Molecular Weight 183.20 g/mol [3]
Appearance Liquid (Typical for similar structures)General Knowledge
Boiling Point 71-72 °C @ 0.5 mmHg[3]
Density 1.066 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.4630[3]
Flash Point 103 °C (217.4 °F) - closed cup[3]
Solubility Insoluble in water, soluble in common organic solvents (e.g., EtOH, DCM, EtOAc)[4]

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The utility of ethyl 3-ethylisoxazole-4-carboxylate stems directly from the advantageous properties of the isoxazole ring system. Understanding these properties explains its prevalence in drug discovery.

  • Metabolic Stability: The aromatic nature of the isoxazole ring imparts significant stability against metabolic degradation, a crucial attribute for developing drug candidates with favorable half-lives.

  • Bioisosterism: The isoxazole ring can act as a bioisostere for other functional groups like phenyl rings or amide bonds. This substitution can modulate a molecule's electronic properties, conformation, and hydrogen bonding capacity to optimize its interaction with biological targets.

  • Synthetic Versatility: The substituents on the isoxazole ring can be readily modified. The ester group at the C4 position is particularly useful, as it can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing a handle for diverse synthetic transformations.[5]

  • Role in Approved Drugs: The isoxazole skeleton is a key component in a range of pharmaceuticals, including certain antibiotics (e.g., Cloxacillin, Oxacillin) and anti-inflammatory drugs, demonstrating its clinical and commercial relevance.[1]

Key Synthetic Applications & Protocols

The primary application of ethyl 3-ethylisoxazole-4-carboxylate is as a nucleating point for building more complex molecules. The ester functionality is a key handle for elaboration, most commonly through amide bond formation.

Workflow for Amide Derivative Synthesis

Below is a general workflow for the conversion of the title compound into a diverse library of amide derivatives, which are frequently explored for biological activity.[5]

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification & Analysis A Ethyl 3-Ethylisoxazole-4-carboxylate B 3-Ethylisoxazole-4-carboxylic Acid A->B  1. LiOH or NaOH  2. H₂O/THF  3. Acidic Workup (HCl) D N-(Alkyl/Aryl)-3-ethylisoxazole-4-carboxamide (Final Product) B->D  Coupling Agent (e.g., HATU, EDCI)  Base (e.g., DIPEA)  Solvent (e.g., DMF, DCM) C Primary/Secondary Amine (R1R2NH) C->D E Crude Product D->E Aqueous Workup F Purified Product E->F Column Chromatography or Recrystallization G Characterized Final Compound F->G QC Analysis (HPLC, NMR, MS)

Caption: General workflow for synthesizing amide derivatives from the title intermediate.

Detailed Protocol: Synthesis of 3-Ethylisoxazole-4-carboxylic Acid

This protocol details the hydrolysis (saponification) of the ethyl ester to its corresponding carboxylic acid, a critical first step for many subsequent reactions, such as amide coupling.

Materials and Reagents

ReagentGradeSupplierNotes
Ethyl 3-ethylisoxazole-4-carboxylate≥97%VariesStarting Material
Lithium Hydroxide (LiOH)ACS GradeSigma-AldrichHydrolyzing Agent
Tetrahydrofuran (THF)AnhydrousVariesSolvent
Deionized WaterN/AIn-houseSolvent
Hydrochloric Acid (HCl)2M SolutionVariesFor Acidification
Ethyl Acetate (EtOAc)ACS GradeVariesExtraction Solvent
Magnesium Sulfate (MgSO₄)AnhydrousVariesDrying Agent

Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 3-ethylisoxazole-4-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in a 3:1 mixture of THF and deionized water.

  • Hydrolysis: Cool the solution to 0 °C using an ice bath. Add lithium hydroxide (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution to 0 °C and slowly add 2M HCl with stirring until the pH of the solution is ~2-3. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-ethylisoxazole-4-carboxylic acid, typically as a white or off-white solid. The product can be further purified by recrystallization if necessary.

Quality Control & Analytical Methods

Ensuring the purity and identity of the intermediate is critical for the success of subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment.[6]

Recommended HPLC Method for Purity Analysis

The following method provides a robust starting point for assessing the purity of ethyl 3-ethylisoxazole-4-carboxylate and its derivatives.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for moderately polar organic compounds.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and is MS-compatible.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B.A standard gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe isoxazole ring provides strong UV absorbance at this wavelength.
Injection Volume 10 µLStandard injection volume.
Structural Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure. Key expected signals for ethyl 3-ethylisoxazole-4-carboxylate would include a characteristic singlet for the C5-proton of the isoxazole ring, along with quartets and triplets corresponding to the two ethyl groups.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Precautions: Based on safety data for structurally similar compounds, the following precautions are recommended[3]:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Fire Safety: The compound is a combustible liquid.[3] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

The workflow for safe handling and usage is depicted below.

G A Acquire Intermediate B Review Safety Data Sheet (SDS) (or data for close analog) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Handle in Fume Hood C->D E Perform Synthesis D->E F Dispose of Waste Properly E->F G Store in Cool, Dry, Well-Ventilated Area E->G Store Unused Reagent

Sources

Application Notes and Protocols for the Amidation of Ethyl 3-Ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction: The Significance of Isoxazole Carboxamides in Modern Drug Discovery

The isoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The N-substituted 3-ethylisoxazole-4-carboxamide core, in particular, represents a key pharmacophore in the development of novel drug candidates. The ability to efficiently and reliably synthesize a library of these carboxamides from readily available starting materials, such as ethyl 3-ethylisoxazole-4-carboxylate, is therefore of paramount importance to researchers in the field of drug development.

This comprehensive guide provides detailed protocols and expert insights into the reaction conditions for the amidation of ethyl 3-ethylisoxazole-4-carboxylate. We will explore two primary synthetic strategies: a two-step approach involving the hydrolysis of the ethyl ester to the corresponding carboxylic acid followed by amide coupling, and a more direct one-pot amidation of the ester. The causality behind experimental choices, potential challenges, and optimization strategies will be discussed to ensure reproducible and high-yielding syntheses.

PART 1: Synthetic Strategies and Mechanistic Considerations

The conversion of ethyl 3-ethylisoxazole-4-carboxylate to its corresponding amide can be approached via two principal routes, each with its own set of advantages and considerations. The choice of strategy will often depend on the nature of the amine, the desired scale of the reaction, and the tolerance of other functional groups within the amine substrate.

Strategy 1: Two-Step Hydrolysis and Amide Coupling

This classical and highly reliable approach involves two distinct chemical transformations:

  • Saponification: The ethyl ester is first hydrolyzed under basic conditions to yield the corresponding 3-ethylisoxazole-4-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine using a suitable activating agent.

This strategy offers excellent control over the reaction and is compatible with a wide range of amines. The intermediate carboxylic acid is often a stable, crystalline solid that can be easily purified before proceeding to the coupling step, which can be advantageous for ensuring the purity of the final product.

Strategy 2: Direct Amidation of the Ethyl Ester

A more atom-economical approach is the direct conversion of the ethyl ester to the amide by aminolysis. This method circumvents the need to isolate the carboxylic acid intermediate, potentially saving time and resources. However, the direct aminolysis of unactivated esters can be challenging and may require specific catalysts or forcing conditions.

PART 2: Detailed Experimental Protocols

Protocol 2.1: Strategy 1 - Two-Step Hydrolysis and Amide Coupling

This protocol is divided into two distinct stages: the hydrolysis of the ethyl ester and the subsequent amide bond formation.

Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is a critical first step. The use of a mixed solvent system of tetrahydrofuran (THF) and methanol enhances the solubility of the starting material, while aqueous sodium hydroxide provides the basic conditions necessary for saponification. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting ester is consumed. Acidification of the reaction mixture then precipitates the desired carboxylic acid.

Materials:

  • Ethyl 3-ethylisoxazole-4-carboxylate

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • 5 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl) solution

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add ethyl 3-ethylisoxazole-4-carboxylate (1.0 eq).

  • Dissolve the starting material in a mixture of THF and methanol (a 1:1 ratio is a good starting point, using approximately 10 mL of total solvent per gram of ester).

  • Cool the solution in an ice bath and add 5 M NaOH solution (2.0-3.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting ester should have a higher Rf value than the product carboxylic acid.

  • Once the reaction is complete, remove the organic solvents under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 6 M HCl. A precipitate should form.

  • If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • If an oil forms or precipitation is incomplete, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-ethylisoxazole-4-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Rationale: The formation of the amide bond from the carboxylic acid and an amine requires the activation of the carboxyl group. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used water-soluble coupling agent that facilitates this transformation. The addition of an activator, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), can suppress side reactions and improve the efficiency of the coupling, especially with less nucleophilic amines. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as the starting material.

Materials:

  • 3-Ethylisoxazole-4-carboxylic acid (from Step A)

  • Desired primary or secondary amine (or its hydrochloride salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or EDC hydrochloride

  • 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) (optional, but recommended)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-ethylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (approximately 10-20 mL per gram of carboxylic acid).

  • Add the desired amine (1.0-1.2 eq). If using the amine hydrochloride salt, add an additional equivalent of the tertiary amine base.

  • Add HOBt or NHS (1.0-1.2 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC or EDC hydrochloride (1.1-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Add the tertiary amine base (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3-ethylisoxazole-4-carboxamide.

Protocol 2.2: Strategy 2 - Direct Amidation of Ethyl 3-Ethylisoxazole-4-carboxylate

This protocol outlines a one-pot procedure for the direct conversion of the ethyl ester to the amide, which can be particularly useful for high-throughput synthesis or when the intermediate carboxylic acid is difficult to isolate.

Rationale: The direct aminolysis of an ester is often a thermodynamically unfavorable process at room temperature. The use of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), can activate the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine.[1] Running the reaction under solvent-free conditions at elevated temperatures can also help to drive the equilibrium towards the product. This method is generally more suitable for primary amines.

Materials:

  • Ethyl 3-ethylisoxazole-4-carboxylate

  • Desired primary amine

  • Iron(III) chloride (FeCl₃), anhydrous

  • Screw-cap reaction vial or round-bottom flask with a condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a dry screw-cap reaction vial, add ethyl 3-ethylisoxazole-4-carboxylate (1.0 eq) and the desired primary amine (1.5-2.0 eq).

  • Add anhydrous FeCl₃ (10-15 mol%) to the mixture.

  • Seal the vial and heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dissolve the reaction mixture in ethyl acetate.

  • Wash the organic solution with water and brine to remove the catalyst and any unreacted amine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

PART 3: Data Presentation and Visualization

Table 1: Comparison of Amidation Strategies
ParameterStrategy 1: Hydrolysis & CouplingStrategy 2: Direct Amidation
Number of Steps TwoOne
Reaction Conditions Generally mildCan require elevated temperatures
Substrate Scope Broad (primary and secondary amines)More effective with primary amines
Control & Purity High, due to isolation of intermediatePotential for side products
Atom Economy LowerHigher
Overall Yield Often higher and more reproducibleCan be variable
Experimental Workflow Diagrams

Amidation_Workflows

Caption: Comparative workflows for the synthesis of 3-ethylisoxazole-4-carboxamides.

Amide_Coupling_Mechanism

Caption: Simplified mechanism of EDC-mediated amide bond formation.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Moshapo, P. T., et al. (2020). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules, 25(21), 5001. [Link]

  • Guiso, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

  • Han, C., & Porco, J. A., Jr. (2007). A flowchart for the synthesis of isoxazoles. Angewandte Chemie International Edition, 46(48), 9246-9249. [Link]

  • Pace, V., & Holzer, W. (2013). Direct Amidation of Esters: A Chemoselective and Kinetically Controlled Reaction. Chemistry – A European Journal, 19(44), 14763-14778. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. [Link]

Sources

Application Note: Scalable Synthesis of Ethyl 3-Ethylisoxazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a scalable, regioselective protocol for the synthesis of ethyl 3-ethylisoxazole-4-carboxylate (CAS: 59414-23-2 analog/derivative). Unlike the classic Claisen-type condensation (which predominantly yields the 5-ethyl isomer), this protocol utilizes a [3+2] dipolar cycloaddition between in situ generated propionitrile oxide and ethyl 3-(dimethylamino)acrylate. This route ensures high regiochemical fidelity for the 3,4-substitution pattern required for specific pharmaceutical scaffolds (e.g., kinase inhibitors, antibiotics). The guide addresses critical process parameters (CPPs), thermal safety of hydroxylamine/nitrile oxide intermediates, and impurity rejection strategies.

Introduction & Process Chemistry Assessment[1][2][3]

The Regioselectivity Challenge

A common pitfall in isoxazole synthesis is the ambiguity of regiochemistry.

  • Route A (Classic Claisen): Reaction of ethyl 3-oxopentanoate (ethyl propionylacetate) with triethyl orthoformate followed by hydroxylamine.

    • Outcome: Predominantly yields ethyl 5-ethylisoxazole-4-carboxylate .

    • Mechanism:[1][2][3][4][5] Nucleophilic attack of hydroxylamine on the ketone followed by cyclization onto the enol ether.

  • Route B (Dipolar Cycloaddition - Recommended): Reaction of propionitrile oxide with an electron-rich dipolarophile (enamine).

    • Outcome: Exclusively yields ethyl 3-ethylisoxazole-4-carboxylate .

    • Mechanism:[1][2][3][4][5] The "push-pull" electronic nature of ethyl 3-(dimethylamino)acrylate directs the nitrile oxide carbon to the position

      
       to the ester, ensuring the 3-ethyl, 4-carboxylate pattern.
      
Synthetic Strategy

The selected route involves three chemical stages, designed to be telescoped where possible to minimize isolation of unstable intermediates.

  • Enamine Formation: Condensation of ethyl acetate equivalents (or ethyl propiolate) with DMF-DMA or dimethylamine to form Ethyl 3-(dimethylamino)acrylate .

  • Hydroximinoyl Chloride Formation: Chlorination of propionaldehyde oxime.

  • Cycloaddition: Base-mediated dehydrohalogenation to generate propionitrile oxide in situ, trapping it with the enamine.

Reaction Scheme (DOT Visualization)

G cluster_0 Precursors cluster_1 Intermediate Generation (In Situ) cluster_2 Product PropOxime Propionaldehyde Oxime ChlorOxime Propiohydroximinoyl Chloride PropOxime->ChlorOxime NCS, DMF < 40°C NCS N-Chlorosuccinimide (NCS) Enamine Ethyl 3-(dimethylamino) acrylate Target Ethyl 3-ethylisoxazole- 4-carboxylate Enamine->Target Dipolarophile NitOxide Propionitrile Oxide ChlorOxime->NitOxide Et3N (Base) - HCl NitOxide->Target [3+2] Cycloaddition + Enamine - HNMe2

Caption: Figure 1. Synthetic pathway utilizing the nitrile oxide/enamine cycloaddition strategy to ensure 3,4-regioselectivity.

Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Propionaldehyde Oxime73.091.1Nitrile Oxide Precursor
N-Chlorosuccinimide (NCS)133.531.15Chlorinating Agent
Ethyl 3-(dimethylamino)acrylate143.181.0Dipolarophile (Limiting Reagent)
Triethylamine (TEA)101.191.2Base (Dehydrohalogenation)
Dichloromethane (DCM)-10 VolSolvent
Water--Quench/Wash
Step-by-Step Procedure
Stage 1: Preparation of Propiohydroximinoyl Chloride

Note: This intermediate is a skin irritant and potentially unstable. Prepare fresh.

  • Charge a glass-lined reactor with Propionaldehyde Oxime (1.1 equiv) and DMF (2.0 vol).

  • Cool the solution to 0–5°C.

  • Dose NCS (1.15 equiv) portion-wise over 60 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 25°C. The reaction is exothermic.

  • Agitate at 25°C for 2 hours.

  • IPC (In-Process Control): Check conversion via TLC or GC (Disappearance of oxime).

  • Workup: Dilute with water (5 vol) and extract into DCM (5 vol). Wash organic layer with water (2 x 3 vol) to remove succinimide and DMF.

  • Store: Keep the DCM solution of hydroximinoyl chloride cool (0°C) for the next step. Do not concentrate to dryness due to thermal instability.

Stage 2: Cycloaddition (The Scale-Up Step)
  • Charge the reactor with Ethyl 3-(dimethylamino)acrylate (1.0 equiv) and DCM (5 vol).

  • Add the DCM solution of Propiohydroximinoyl Chloride from Stage 1.

  • Cool the mixture to 0–5°C.

  • Dose Triethylamine (1.2 equiv) slowly over 2–3 hours.

    • Safety Critical: This step generates the nitrile oxide in situ.[6][7] Nitrile oxides can dimerize (exothermic) if the dipolarophile is not present or if accumulation occurs.

    • CPP:[8] Maintain temperature < 10°C during addition to favor cycloaddition over dimerization.

  • Agitate at 20°C for 4–6 hours after addition is complete.

  • IPC: Monitor by HPLC for consumption of the acrylate.

Stage 3: Workup and Purification
  • Quench by adding 1N HCl (3 vol). This neutralizes excess TEA and helps remove the dimethylamine byproduct as a salt.

  • Phase Cut: Separate the organic layer.

  • Wash: Wash organics with Sat. NaHCO3 (3 vol) followed by Brine (3 vol).

  • Concentrate: Distill off DCM under reduced pressure (T < 40°C).

  • Purification:

    • The crude product is an oil.

    • High Vacuum Distillation: bp ~110–115°C at 2 mmHg (typical for this MW range).

    • Alternative: If solid, recrystallize from Hexane/EtOAc.

Scale-Up & Safety Assessment

Thermal Hazards (Hydroxylamine & Nitrile Oxides)
  • Nitrile Oxide Instability: Propionitrile oxide is unstable and will dimerize to furoxans with significant heat release if generated faster than it reacts with the enamine.

    • Control: Strictly control the TEA addition rate . Do not add TEA all at once.

  • Hydroximinoyl Chloride: Pure hydroximinoyl chlorides can decompose violently upon heating. Always keep them in solution during processing.

Process Flow Diagram (Graphviz)

ProcessFlow cluster_safety Safety Critical Zone R1 Reactor 1 (Glass-Lined) Chlorination Temp < 25°C R2 Reactor 2 (Main) Cycloaddition Temp < 10°C R1->R2 Transfer (Soln) Sep Phase Separator (Wash: HCl, NaHCO3) R2->Sep Feed1 Propionaldehyde Oxime + NCS Feed1->R1 Feed2 Enamine (in DCM) Feed2->R2 Feed3 Triethylamine (Dosing Pump) Feed3->R2 Slow Addition (Control Exotherm) Dist Vacuum Distillation (Product Isolation) Sep->Dist Organic Phase Waste Waste Stream (Succinimide, salts) Sep->Waste Prod Final Product Ethyl 3-ethylisoxazole-4-carboxylate Dist->Prod

Caption: Figure 2. Process flow diagram highlighting the safety-critical zones where thermal control is mandatory.

Analytical Controls

Specification Guidelines
TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow liquid
Assay HPLC (254 nm)> 98.0% a/a
Regioisomer 1H-NMR / GC< 0.5% (5-ethyl isomer)
Residual Solvent GC-HSDCM < 600 ppm, TEA < 320 ppm
Water KF< 0.2% w/w
Regioisomer Identification (NMR)

To validate the 3-ethyl-4-carboxylate structure against the 5-ethyl isomer:

  • 3-Ethyl Isomer (Target): The proton at C-5 (the ring proton) typically appears as a singlet around 8.8 – 9.0 ppm .

  • 5-Ethyl Isomer (Impurity): The proton at C-3 typically appears upfield around 8.2 – 8.4 ppm .

  • Coupling: The ethyl group signals will also show different NOE correlations. In the target, the ethyl CH2 correlates with the C-3 carbon; in the impurity, it correlates with C-5.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Dimerization of nitrile oxide (Furoxan formation).Decrease TEA addition rate. Ensure efficient agitation. Increase equivalents of Enamine.
Exotherm Spike Accumulation of reagents.[9]Stop dosing immediately. Maximize cooling. Check agitation.
Impurity: 5-Ethyl Isomer Wrong starting material or mechanism drift.Confirm use of Enamine route, NOT Orthoformate route. Ensure Enamine purity.
Color Issues Oxidation of amine byproducts.Ensure thorough acid wash (HCl) during workup to remove residual amines.

References

  • Regioselectivity in Isoxazole Synthesis

    • Bast, K., et al. "Reactions of enamines with nitrile oxides." Chemische Berichte, 1973, 106(10), 3258-3274.

  • General Nitrile Oxide Cycloaddition Protocols

    • Himo, F., et al. "Cycloaddition reactions of nitrile oxides with alkenes." Journal of the American Chemical Society, 2005, 127(1), 210-216.

  • Process Safety of Hydroxylamine Derivatives

    • Cisneros, L. O., et al. "Thermal decomposition of hydroxylamine and its salts." Process Safety Progress, 2001, 20(2), 119-124.

  • Synthesis of 3-Substituted Isoxazole-4-Carboxylates

    • Stork, G., & McMurry, J. E. "The mechanism of isoxazole synthesis from enamines." Journal of the American Chemical Society, 1967, 89(21), 5461.

  • Preparation of Ethyl 3-(dimethylamino)

    • Methodology adapted from: Organic Syntheses, Coll. Vol. 9, p. 432 (1998).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a rigorous Process Safety Management (PSM) review and calorimetry testing (DSC/ARC).

Sources

Troubleshooting & Optimization

minimizing side reactions during ethyl 3-ethylisoxazole-4-carboxylate hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of Ethyl 3-Ethylisoxazole-4-carboxylate

Welcome to the technical support guide for the hydrolysis of ethyl 3-ethylisoxazole-4-carboxylate. This document serves as a centralized resource for researchers, chemists, and process development professionals to navigate the complexities of this crucial transformation. The synthesis of 3-ethylisoxazole-4-carboxylic acid is a key step in the development of various pharmaceutical intermediates. However, the saponification of its ethyl ester precursor is often plagued by side reactions that can significantly impact yield and purity.

This guide provides in-depth, experience-driven answers to common challenges, explains the chemical principles behind our recommended solutions, and offers detailed protocols to help you optimize your reaction outcomes.

Section 1: Understanding the Core Reaction & Key Challenges (FAQ)

This section addresses fundamental questions about the reaction, its mechanism, and the primary obstacles encountered in the lab.

Q1: What is the primary goal of this hydrolysis, and why is it challenging?

The primary objective is the selective cleavage of the ethyl ester group to yield 3-ethylisoxazole-4-carboxylic acid, a valuable building block. The main challenge arises from the inherent reactivity of the isoxazole ring itself. The N-O bond within the ring is relatively weak and susceptible to cleavage under the very basic conditions typically used for ester hydrolysis (saponification).[1][2] This creates a delicate balance: conditions must be strong enough to hydrolyze a potentially hindered ester but mild enough to preserve the heterocyclic core.

Q2: What is the expected mechanism for a standard saponification reaction?

Saponification is a base-promoted hydrolysis.[3][4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH, KOH, or LiOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. In the final, irreversible step, the strongly basic ethoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol.[6][7] An acidic workup is required to protonate the carboxylate salt and isolate the desired carboxylic acid product.[6]

Q3: What are the most common side reactions during the hydrolysis of ethyl 3-ethylisoxazole-4-carboxylate?

There are two principal side reactions that researchers must mitigate:

  • Isoxazole Ring Opening: This is the most significant and yield-reducing side reaction. Under basic conditions, the isoxazole ring can be cleaved, typically initiated by deprotonation at the C5 position (if unsubstituted) or direct nucleophilic attack, leading to the formation of β-ketonitrile or cyanoenol intermediates.[1][8][9] The presence of an electron-withdrawing carboxylate group at the C4 position can exacerbate this instability.[8]

  • Product Decarboxylation: The target molecule, 3-ethylisoxazole-4-carboxylic acid, can undergo decarboxylation (loss of CO₂) under harsh workup conditions, particularly elevated temperatures or excessively strong acidic environments.[10] This leads to the formation of 3-ethylisoxazole, a non-polar byproduct that can complicate purification.

Section 2: Troubleshooting Guide: Minimizing Side Reactions

This core section is formatted as a series of common experimental problems and provides detailed, actionable solutions.

Problem 1: Low Yield and Unidentifiable Polar Byproducts - Suspected Ring Opening

Q: My reaction shows complete consumption of starting material by TLC/LCMS, but the isolated yield of the desired acid is very low. I observe several new, more polar spots/peaks. What is happening?

A: This is a classic sign of isoxazole ring opening. Strong bases (like NaOH or KOH), elevated temperatures, and prolonged reaction times create conditions favorable for ring cleavage.[2][8][9] The hydroxide ion, intended to attack the ester, can instead promote cleavage of the fragile N-O bond, leading to a cascade of reactions that form highly polar, often intractable byproducts like cyanoacetates or other degradation products.[9]

The electron-withdrawing nature of the C4-carboxylate activates the ring, making it susceptible to nucleophilic attack, which initiates the cleavage of the N-O bond.

G cluster_main Base-Mediated Isoxazole Ring Opening Isoxazole Ethyl 3-ethylisoxazole-4-carboxylate Intermediate Tetrahedral Intermediate (at C5 or other positions) Isoxazole->Intermediate Nucleophilic Attack Hydroxide OH⁻ RingOpened β-Ketonitrile Intermediate Intermediate->RingOpened N-O Bond Cleavage Degradation Further Degradation (Polar Byproducts) RingOpened->Degradation Hydrolysis/Rearrangement

Caption: Base-mediated isoxazole ring opening pathway.

To favor ester hydrolysis over ring degradation, a shift to milder conditions is essential. Lithium hydroxide (LiOH) is often the base of choice as it can offer better selectivity compared to its sodium or potassium counterparts in complex substrates.[11][12][13] Lowering the temperature significantly slows the rate of ring opening.

Recommended Protocol: Mild Saponification

  • Setup: To a solution of ethyl 3-ethylisoxazole-4-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 ratio) in a round-bottom flask, add a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a solution of Lithium Hydroxide (LiOH·H₂O, 1.5 - 2.0 eq) in water dropwise over 15-20 minutes. The use of a co-solvent like THF is crucial to ensure the solubility of the starting ester.[14]

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the disappearance of the starting material by TLC or LCMS every 30-60 minutes. The goal is to stop the reaction as soon as the starting ester is consumed to prevent product degradation.

  • Workup: Once the reaction is complete, proceed immediately to the "Careful Acidic Workup" protocol described in Problem 3.

ParameterStandard Conditions (High Risk)Mild Conditions (Recommended)Expected Outcome
Base NaOH or KOH (2-5 eq)LiOH·H₂O (1.5-2.0 eq)LiOH is less harsh, reducing ring opening.[11]
Temperature Room Temp to 60 °C0 °C to Room TempLower temp dramatically favors saponification.
Solvent MeOH/H₂OTHF/H₂OTHF improves solubility of the organic substrate.[14]
Yield < 50% (variable)> 80% (typical)Significant improvement in isolated yield.
Purity Low (multiple byproducts)HighCleaner reaction profile.
Problem 2: Incomplete Reaction - Starting Material Recovered

Q: I've run the reaction for several hours, even overnight, but I still see a significant amount of starting material. Why isn't my hydrolysis going to completion?

A: Incomplete conversion is typically due to insufficient reactivity, often caused by steric hindrance or poor solubility. The 3-ethyl group, while not exceptionally large, can moderately hinder the approach of the hydroxide nucleophile to the C4-ester carbonyl. If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be severely limited by mass transfer.

G start Incomplete Conversion Observed check_sol Is starting material fully dissolved? start->check_sol sol_no No check_sol->sol_no No sol_yes Yes check_sol->sol_yes Yes add_cosolvent Increase proportion of co-solvent (THF/Dioxane) sol_no->add_cosolvent check_base Review Base Stoichiometry sol_yes->check_base add_cosolvent->check_base base_low Equivalents < 1.5? check_base->base_low Low base_ok Equivalents ≥ 1.5? check_base->base_ok OK inc_base Increase LiOH to 2.0-2.5 eq base_low->inc_base extend_time Cautiously extend reaction time (Monitor closely for degradation) base_ok->extend_time inc_base->extend_time complete Reaction Complete extend_time->complete

Caption: Decision tree for troubleshooting incomplete hydrolysis.

  • Improve Solubility: Increase the proportion of the organic co-solvent (THF or 1,4-dioxane) in your solvent system.[14] A ratio of 4:1 or 5:1 THF:water may be necessary to fully solubilize the ester.

  • Increase Base Equivalents: While avoiding harsh conditions, a modest increase in the amount of LiOH to 2.0-2.5 equivalents can help drive the reaction to completion, especially if any acidic impurities are present in the starting material.

  • Slight Temperature Increase: If the reaction is clean but stalled at 0 °C, allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Avoid active heating unless absolutely necessary and only if monitoring shows no byproduct formation.

Problem 3: Product Loss During Workup - Suspected Decarboxylation

Q: The reaction mixture looks clean by LCMS, showing a major peak for my product's carboxylate salt. However, after acidification and extraction, my isolated yield is poor, and I see a new, less polar byproduct. What's wrong with my workup?

A: This issue points towards product degradation during the acidic workup. The target carboxylic acid can be labile, and adding a strong mineral acid (like concentrated HCl) can create localized "hot spots" of high acidity and temperature, promoting decarboxylation.

The key is to maintain a low temperature and use a milder acid to neutralize the carboxylate salt.

Recommended Protocol: Careful Acidic Workup

  • Cooling: After the reaction is deemed complete, place the reaction flask back into an ice-water bath and cool to 0-5 °C.

  • Dilution (Optional but Recommended): Dilute the cold reaction mixture with an equal volume of cold water to ensure all salts remain dissolved.

  • Acidification: While vigorously stirring, slowly add a cold, saturated aqueous solution of a weaker acid, such as citric acid or potassium bisulfate (KHSO₄), dropwise. Monitor the pH with pH paper, acidifying to approximately pH 3-4. Avoid using strong acids like HCl or H₂SO₄ if possible.

  • Extraction: Once acidified, the carboxylic acid will precipitate or become soluble in an organic solvent. Promptly extract the aqueous layer with a suitable solvent (e.g., ethyl acetate, 3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine to remove excess water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) using a low-temperature water bath (≤ 30-40 °C) to prevent thermal decarboxylation.

By following these milder hydrolysis and workup procedures, researchers can reliably minimize side reactions and achieve high yields of pure 3-ethylisoxazole-4-carboxylic acid.

References

  • Synthetic reactions using isoxazole compounds.HETEROCYCLES.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.BenchChem.
  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. NanoBioLetters. Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health (NIH). Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. Available at: [Link]

  • What is a simple way to convert an ester into carboxylic acid? ResearchGate. Available at: [Link]

  • Bases - Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Saponification-Typical procedures. OperaChem. Available at: [Link]

  • General Comments on the Esterification of Carboxylic Acids. ScienceDirect. Available at: [Link]

  • Saponification Reaction of Esters. YouTube. Available at: [Link]

  • 374 BCH3023 Saponification of Esters. YouTube. Available at: [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

Sources

Validation & Comparative

1H NMR analysis and interpretation of ethyl 3-ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Context

Objective: This guide provides a definitive technical analysis of the 1H NMR spectrum of ethyl 3-ethylisoxazole-4-carboxylate . It specifically addresses the critical challenge in isoxazole synthesis: distinguishing the target 3,4-disubstituted regioisomer from its common byproduct, the 4,5-disubstituted isomer (ethyl 5-ethylisoxazole-4-carboxylate).

Core Comparison:

  • Target (3-Ethyl): Characterized by a highly deshielded H5 proton (~8.84 ppm) and a specific NOE interaction between the H5 proton and the ester group.

  • Alternative (5-Ethyl): Characterized by a relatively upfield H3 proton (~8.30–8.50 ppm) and distinct NOE connectivity between the H3 proton and the ester group.

Structural Analysis & Theoretical Prediction

Before spectral interpretation, understanding the magnetic environment of the isoxazole core is essential.

The Isoxazole Core

The isoxazole ring is an aromatic system containing adjacent oxygen and nitrogen atoms.[1][2][3]

  • Position 3 (C3): Substituted with an ethyl group.

  • Position 4 (C4): Substituted with an ethyl ester (electron-withdrawing).

  • Position 5 (C5): Unsubstituted (contains Proton H5).

Predicted Chemical Shifts
Proton EnvironmentMultiplicityPredicted Range (ppm)Mechanistic Rationale
H5 (Ring Proton) Singlet (s)8.80 – 9.00 Highly deshielded by the adjacent Oxygen and the inductive effect of the C4-ester.
Ester -OCH₂- Quartet (q)4.30 – 4.40Deshielded by the ester oxygen.
Ring -CH₂- (Pos 3) Quartet (q)2.90 – 3.00Benzylic-like position; deshielded by the aromatic ring.
Ester -CH₃ Triplet (t)1.35 – 1.45Standard terminal methyl.
Ring -CH₃ Triplet (t)1.25 – 1.35Standard terminal methyl.

Experimental Protocol

To ensure reproducibility and accurate regioisomer differentiation, follow this standardized protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this analysis. DMSO can cause peak broadening of the isoxazole proton due to solvent-solute hydrogen bonding, potentially obscuring fine coupling.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters
  • Frequency: 400 MHz or higher recommended to resolve the overlapping methyl triplets.

  • Pulse Sequence: Standard zg30 (30° pulse) or zg90 with extended relaxation delay (

    
    ) for accurate integration of the acidic H5 proton.
    
  • Temperature: 298 K (25°C).

Spectral Interpretation & Assignment

The following data corresponds to the experimental 1H NMR spectrum of ethyl 3-ethylisoxazole-4-carboxylate in


.
Quantitative Data Table
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
8.84 Singlet (s)1H-H-5 (Isoxazole Ring)
4.33 Quartet (q)2H7.2Ester -OCH₂-
2.95 Quartet (q)2H7.6Ring -CH₂- (C3-Ethyl)
1.38 Triplet (t)3H7.2Ester -CH₃
1.31 Triplet (t)3H7.6Ring -CH₃ (C3-Ethyl)
Detailed Assignment Logic
  • The H5 Diagnostic Peak (8.84 ppm): This is the most critical signal. In 3,4-disubstituted isoxazoles, the proton at position 5 is adjacent to the ring oxygen. This proximity, combined with the electron-withdrawing ester at C4, pushes the shift downfield to ~8.84 ppm.

  • Differentiation of Ethyl Groups:

    • The Ester Ethyl methylene (

      
      ) appears at 4.33 ppm  due to the direct attachment to oxygen.
      
    • The Ring Ethyl methylene (

      
      ) appears at 2.95 ppm . This is significantly downfield compared to a standard alkyl chain (~1.2 ppm) because it is attached directly to the aromatic isoxazole ring.
      

Comparative Analysis: Regioisomer Differentiation

A common synthesis route involves the [3+2] cycloaddition of nitrile oxides, which often produces a mixture of the 3-ethyl (target) and 5-ethyl (byproduct) isomers.

Chemical Shift Comparison

The position of the ring proton is the primary differentiator.

  • Target (3-Ethyl-4-Ester): Proton is at H5 .

    • Shift: ~8.84 ppm .

    • Environment: Adjacent to Oxygen (

      
      ).
      
  • Alternative (5-Ethyl-4-Ester): Proton is at H3 .

    • Shift: ~8.30 – 8.50 ppm .

    • Environment: Adjacent to Nitrogen (

      
      ).
      
    • Result: The target compound's proton is significantly more deshielded (downfield) than the regioisomer.

NOE (Nuclear Overhauser Effect) Logic

If chemical shift data is ambiguous (e.g., due to solvent effects), 1D NOE or 2D NOESY experiments provide absolute structural proof.

NOE_Logic Target Target: 3-Ethyl-4-Carboxylate H5 Proton H5 (Ring) Target->H5 Ethyl3 Ethyl Group (Pos 3) Target->Ethyl3 Isomer Isomer: 5-Ethyl-4-Carboxylate H3 Proton H3 (Ring) Isomer->H3 Ethyl5 Ethyl Group (Pos 5) Isomer->Ethyl5 Ester Ester Group (Pos 4) H5->Ester Strong NOE (Adjacent) H5->Ethyl3 Weak/No NOE (Distant) H3->Ester Strong NOE (Adjacent) H3->Ethyl5 Weak/No NOE (Distant) Ethyl3->Ester Strong NOE (Adjacent) Ethyl5->Ester Strong NOE (Adjacent)

Figure 1: NOE connectivity logic. In the target compound, the Ring Proton (H5) shows a strong NOE correlation with the Ester group at C4, but is spatially distant from the Ethyl group at C3.

Splitting Tree Visualization

The ethyl groups produce characteristic splitting patterns. The following diagram illustrates the coupling pathway for the ring-substituted ethyl group.

Splitting_Tree Root Ethyl Group (Pos 3) CH2 Methylene (-CH2-) 2.95 ppm Root->CH2 CH3 Methyl (-CH3) 1.31 ppm Root->CH3 Coupling J = 7.6 Hz CH2->Coupling CH3->Coupling Result_CH2 Quartet (1:3:3:1) Coupling->Result_CH2 Splits CH2 Result_CH3 Triplet (1:2:1) Coupling->Result_CH3 Splits CH3

Figure 2: Splitting tree for the C3-ethyl group. The methylene quartet at 2.95 ppm is a key diagnostic feature distinguishing it from the ester ethyl group.

References

  • Google Patents . (2006). Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers. Patent AU2006210387A1.[4] Retrieved from

  • Royal Society of Chemistry . (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles. Retrieved from [Link]

  • National Institutes of Health (NIH) . (2015). Substituent effect study on experimental 13C NMR chemical shifts of isoxazole derivatives. PubMed.[5] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl 3-ethylisoxazole-4-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 3-ethylisoxazole-4-carboxylate. By dissecting the fragmentation pathways of the isoxazole core and the ethyl ester moiety, we will construct a theoretical fragmentation map.

Furthermore, this guide will extend this analysis to isomeric and structurally related analogues to provide a comparative framework. This comparison is crucial for researchers to differentiate between similar compounds that might arise during synthesis or metabolism studies. All mechanistic discussions are grounded in established principles of mass spectrometry and supported by authoritative references.

The Foundation: Principles of Electron Ionization Mass Spectrometry

Electron ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion (M•+).[1] This molecular ion is often unstable and undergoes a cascade of fragmentation events to produce a series of smaller, more stable fragment ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments and their relative abundances providing a roadmap to the original structure.[2][3] The most stable fragment ion typically gives rise to the most intense peak in the spectrum, known as the base peak.[4]

Predicted Fragmentation Pattern of Ethyl 3-ethylisoxazole-4-carboxylate

The structure of ethyl 3-ethylisoxazole-4-carboxylate presents several potential cleavage points. The fragmentation is expected to be driven by the stability of the resulting cations and neutral losses, primarily involving the isoxazole ring and the ethyl ester group.

The molecular formula for ethyl 3-ethylisoxazole-4-carboxylate is C8H11NO3, with a molecular weight of 169.18 g/mol . The molecular ion peak (M•+) would therefore be observed at m/z 169.

The predicted fragmentation pathways are detailed below and visualized in the accompanying diagram.

Key Predicted Fragmentation Pathways:
  • Loss of the Ethoxy Radical (•OCH2CH3): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass = 45 u). This would result in a highly stable acylium ion at m/z 124 . This is predicted to be a major fragmentation route.[4]

  • McLafferty Rearrangement: Ethyl esters are also prone to the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene, mass = 28 u). This would lead to a fragment ion at m/z 141 .

  • Isoxazole Ring Cleavage: The isoxazole ring is known to undergo characteristic fragmentation. A primary cleavage event is often the breaking of the weak N-O bond. Subsequent rearrangements can lead to the loss of small, stable molecules.

    • Loss of CO (Carbon Monoxide): Following the initial ring opening, the loss of carbon monoxide (mass = 28 u) is a plausible pathway, which could lead to a fragment at m/z 141 .

    • Loss of Acetonitrile (CH3CN): Fragmentation of the isoxazole ring can also result in the expulsion of acetonitrile (mass = 41 u), a common feature for isoxazole derivatives.[5] This would produce a fragment ion at m/z 128 .

  • Cleavage of the Ethyl Group on the Isoxazole Ring: Alpha-cleavage of the ethyl group attached to the isoxazole ring can lead to the loss of a methyl radical (•CH3, mass = 15 u), resulting in a fragment ion at m/z 154 .

Visualizing the Fragmentation Cascade:

G M Ethyl 3-ethylisoxazole-4-carboxylate (m/z 169, M•+) F124 m/z 124 M->F124 - •OCH2CH3 F141 m/z 141 M->F141 - C2H4 (McLafferty) F154 m/z 154 M->F154 - •CH3 F128 m/z 128 M->F128 - CH3CN (ring frag.) G cluster_0 Sample Preparation cluster_1 Instrumentation & Data Acquisition cluster_2 Data Analysis P1 Dissolve sample in volatile solvent (e.g., methanol) P2 Prepare a dilute solution (approx. 1 mg/mL) P1->P2 I1 Introduce sample into ion source (direct infusion or GC inlet) P2->I1 I2 Ionize sample using 70 eV electron beam I1->I2 I3 Accelerate ions into mass analyzer I2->I3 I4 Separate ions based on m/z I3->I4 I5 Detect ions and generate mass spectrum I4->I5 A1 Identify molecular ion peak I5->A1 A2 Analyze fragmentation pattern A1->A2 A3 Compare with predicted fragments and library data A2->A3

Caption: General workflow for EI-MS analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve a small amount of the purified compound (approximately 1 mg) in a volatile solvent such as methanol or dichloromethane to a final concentration of about 1 mg/mL.

    • Ensure the sample is free of non-volatile impurities which can contaminate the ion source.

  • Instrument Setup:

    • The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations, typically using a standard calibrant like perfluorotributylamine (PFTBA).

    • Set the ion source temperature (e.g., 200-250 °C) and electron energy (70 eV).

  • Sample Introduction:

    • The sample can be introduced into the ion source via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile compounds. For ethyl 3-ethylisoxazole-4-carboxylate, GC-MS would be an ideal method.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., m/z 40-300) to ensure detection of both the molecular ion and all significant fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Determine the m/z values of the major fragment ions.

    • Calculate the mass differences between the molecular ion and the fragment ions to identify the neutral losses.

    • Compare the observed fragmentation pattern with the predicted pathways and, if available, with spectral libraries.

Conclusion

The elucidation of mass spectrometry fragmentation patterns is a critical skill for chemists in research and industry. This guide has provided a detailed, mechanistically-driven prediction of the EI-MS fragmentation of ethyl 3-ethylisoxazole-4-carboxylate. By understanding the characteristic cleavages of the ethyl ester group and the isoxazole ring, we can anticipate the major fragment ions at m/z 124 (loss of ethoxy radical) and m/z 141 (McLafferty rearrangement), among others.

Crucially, the comparative analysis with its regioisomer and a structurally similar analogue demonstrates how subtle changes in molecular structure can lead to discernible differences in the mass spectrum, either through mass shifts of fragment ions or variations in their relative abundances. This predictive approach, grounded in the fundamental principles of mass spectrometry, equips researchers with the expertise to confidently identify and differentiate complex organic molecules.

References

  • Intro to Mass Spectrometry. (n.d.). University of Colorado, Boulder.
  • Cera, E. D., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 6(10), 962-971. Retrieved from [Link]

  • Selva, A., Stoyanova, R., Vettori, U., & Auricchio, S. (1979). Mass spectrometry of heterocyclic compounds. XVII: Fragmentation patterns of some isoxazolyl- and bis(isoxazolylmethyl) isoxazoles under electron impact. Annali di Chimica, 69(1-2), 81-89.
  • Pandhurnekar, C. P., et al. (2022). Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Mass spectrum fragmentation of ethyl acetate. (2024). Chemistry Stack Exchange. Retrieved from [Link]

  • Nonhebel, D. C. (1970). The mass spectral fragmentation of isoxazolyldihydropyridines. Organic Mass Spectrometry, 3(11), 1519-1522. Retrieved from [Link]

  • Interpreting Electron Ionization Mass Spectra. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Flammang, R., et al. (1992). Unimolecular chemistry of oxazole and isoxazole radical cations in the gas phase: Combined experimental and molecular orbital study. Journal of the American Chemical Society, 114(13), 5147-5154. Retrieved from [Link]

  • Manikandan, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 841-850. Retrieved from [Link]

  • A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 4-hydroxyisoxazole-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO. Retrieved from [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • Fragmentation Processes. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (n.d.). PMC. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Article. (2016). Semantic Scholar. Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. Retrieved from [Link]

  • 3-Isoxazolecarboxylic acid, 5-[1-(acetylamino)-1-methylethyl]-, ethyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Ethyl 3-methylisoxazole-4-carboxylate. (n.d.). Nia Innovation. Retrieved from [Link]

  • Ethyl 3-Methylisoxazole-4-Carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). PMC. Retrieved from [Link]

Sources

Publish Comparison Guide: IR Spectroscopy of Ethyl 3-ethylisoxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

Ethyl 3-ethylisoxazole-4-carboxylate is a critical pharmacophore intermediate, often employed in the synthesis of disease-modifying antirheumatic drugs (DMARDs) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] In synthetic pathways involving the cyclization of


-keto esters with hydroxylamine, the formation of regioisomers (3,4- vs. 3,5-substitution) is a persistent challenge.[1]

This guide moves beyond basic peak listing. It provides a comparative analytical framework to distinguish the target Ethyl 3-ethylisoxazole-4-carboxylate (Target) from its primary regioisomer Ethyl 5-ethylisoxazole-3-carboxylate and its acyclic precursors.[2] We utilize Infrared Spectroscopy (IR) not just for identification, but as a rapid "Go/No-Go" gate in process development.[1]

Theoretical & Experimental Band Analysis[1][3]

The IR spectrum of ethyl 3-ethylisoxazole-4-carboxylate is dominated by the interplay between the electron-withdrawing ester group and the aromatic isoxazole core.[2]

Characteristic Band Assignment Table

The following data correlates theoretical vibrational modes with observed frequency ranges for 3,4-disubstituted isoxazole esters.

Functional GroupVibrational ModeFrequency (

)
IntensityDiagnostic Note
Ester Carbonyl

1705 – 1725 StrongConjugated with the isoxazole ring.[1][2] Shifts to higher freq (~1740) if conjugation is broken.
Isoxazole Ring

1610 – 1630 MediumCharacteristic of the heterocyclic core; distinguishes from carbocyclic analogs.[1]
Isoxazole Ring

1560 – 1590 Med-WeakSkeletal ring vibration.[1][2]
Ester C-O

1240 – 1260 Strong"Ester rule" band; often split due to rotational isomers.[1][2]
Isoxazole Ring

1110 – 1150 MediumCritical for confirming ring closure.[1][2]
Alkyl Side Chain

2930 – 2980 MediumEthyl group asymmetric/symmetric stretching.[1][2]
Ring Breathing

890 – 910 MediumSensitive to substitution pattern (3,4- vs 3,5-).[1]

Expert Insight: The most common error in analyzing this compound is confusing the isoxazole


 stretch (~1620 

) with the

stretch of unreacted enol precursors.[1] The key differentiator is the N-O stretch at ~1130

, which is absent in the open-chain precursor.[1]

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" refers to the impurities or isomers that mimic the target. IR spectroscopy is your primary tool for rapid differentiation before resorting to expensive NMR time.[2]

Scenario A: Target vs. Regioisomer (3,5-substituted)

When synthesizing isoxazoles via 1,3-dipolar cycloaddition or condensation, the 5-ethyl-3-carboxylate isomer is a common byproduct.[1]

  • Target (3-ethyl-4-carboxylate): The ester is at position 4 (beta to the ring oxygen).[1] The conjugation is cross-conjugated relative to the C=N bond.

    • IR Signature: Carbonyl band typically appears at slightly lower wavenumbers (1710

      
      )  due to specific resonance contributions from the 3-ethyl group.[1]
      
  • Alternative (5-ethyl-3-carboxylate): The ester is at position 3.[1][2]

    • IR Signature: Carbonyl band shifts to higher wavenumbers (~1730

      
      ) .[1][2] The ring breathing modes in the fingerprint region (900-1000 
      
      
      
      ) show a distinct shift of +15-20
      
      
      compared to the 4-carboxylate.[1]
Scenario B: Target vs. Open-Chain Precursor (Oxime/Enol)

Incomplete cyclization is a critical failure mode.[1][2]

  • Target: No O-H stretch. Sharp C=O at ~1715

    
    .[1][2]
    
  • Precursor (Alternative):

    • Broad O-H Band: Visible at 3200–3400

      
       (due to oxime or enol hydroxyl).[1][2]
      
    • Shifted C=O: Ketone/Ester carbonyls in the precursor often appear as a doublet or broader band around 1740

      
       (non-conjugated ester) and 1680 
      
      
      
      (conjugated ketone).[1]

Experimental Protocol: Rapid QC Method

Objective: Standardized acquisition of IR spectrum for batch release.

Reagents & Equipment:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Alpha II).[1]

  • ATR Accessory (Diamond/ZnSe crystal) OR KBr (Spectroscopic Grade).[1]

  • Solvent: Dichloromethane (DCM) for cleaning.[1][2]

Workflow:

  • Background Scan: Clean ATR crystal with DCM.[2] Collect background spectrum (air) with 16 scans at 4

    
     resolution.
    
  • Sample Prep:

    • If Liquid/Oil: Place 1 drop directly on the crystal.[2]

    • If Solid: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan sample (16-32 scans).

  • Processing: Apply baseline correction. Normalize highest peak (usually C=O at ~1715

    
    ) to 100% absorbance (or 0% Transmittance) for comparison.[1]
    
  • Validation: Check for the presence of the "Isoxazole Triad":

    • Band A: 1715

      
       (Ester)[1]
      
    • Band B: 1620

      
       (Ring C=N)[1]
      
    • Band C: 1130

      
       (Ring N-O)[1]
      

Decision Logic & Workflow Diagram

The following diagram illustrates the logic flow for validating the synthesis of Ethyl 3-ethylisoxazole-4-carboxylate using IR markers.

IR_Validation_Flow Start Crude Product Isolated CheckOH Check 3200-3600 cm⁻¹ (O-H Region) Start->CheckOH HasOH Broad Band Present CheckOH->HasOH Detected NoOH Region Clear CheckOH->NoOH Absent Result_Precursor FAIL: Uncyclized Precursor (Oxime/Enol present) HasOH->Result_Precursor CheckCO Analyze C=O Region (1700-1750 cm⁻¹) NoOH->CheckCO HighCO Band > 1730 cm⁻¹ CheckCO->HighCO Shifted Up TargetCO Band ~ 1715 cm⁻¹ CheckCO->TargetCO Expected Range Result_Regio WARNING: Possible Regioisomer (5-ethyl-3-carboxylate) HighCO->Result_Regio CheckNO Check N-O Stretch (~1130 cm⁻¹) TargetCO->CheckNO CheckNO->Result_Precursor Band Absent Result_Pass PASS: Target Compound Ethyl 3-ethylisoxazole-4-carboxylate CheckNO->Result_Pass Band Present

Caption: QC Decision Tree for Isoxazole Synthesis Validation via FT-IR.

References

  • PubChem. (n.d.).[1][2] Ethyl 4-hydroxyisoxazole-3-carboxylate Spectral Data. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1]

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